2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C19H24N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-octyloxybenzaldehyde with a suitable pyrimidine precursor under specific conditions. For example, a ZnCl2-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, with reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitating the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol.
Scientific Research Applications
2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde has several scientific research applications due to its unique chemical properties In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its unique structure makes it useful in materials science and industrial applications, such as the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Octoxyphenyl)pyrimidine-4-carbaldehyde can be compared with other similar compounds, such as 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde and 2-(4-Ethoxyphenyl)pyrimidine-4-carbaldehyde. These compounds share a similar pyrimidine core structure but differ in the substituents attached to the phenyl ring. The unique octoxy group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it valuable in the development of new materials, pharmaceuticals, and other advanced technologies.
Properties
IUPAC Name |
2-(4-octoxyphenyl)pyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-14-23-18-10-8-16(9-11-18)19-20-13-12-17(15-22)21-19/h8-13,15H,2-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIAMRBGLWECSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.